- Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes, Journal of Organic Chemistry, 1999, 64(9), 3230-3236

Cas no 936-58-3 (4-Phenyl-1-buten-4-ol)

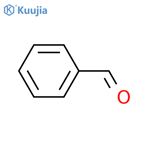

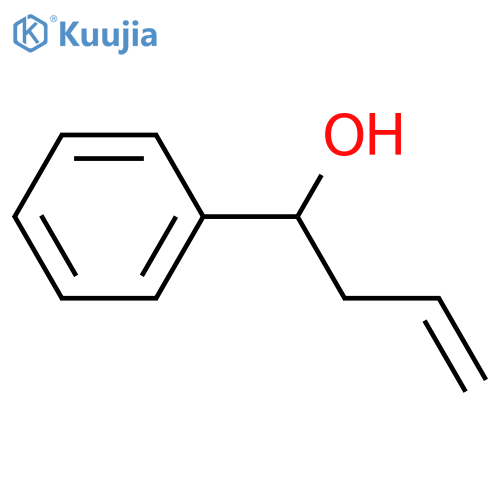

4-Phenyl-1-buten-4-ol structure

Nome do Produto:4-Phenyl-1-buten-4-ol

4-Phenyl-1-buten-4-ol Propriedades químicas e físicas

Nomes e Identificadores

-

- Benzenemethanol, a-2-propen-1-yl-

- 4-Phenyl-1-buten-4-ol

- 1-PHENYL-3-BUTEN-1-OL

- 1-phenylbut-3-en-1-ol

- 1-Phenyl-but-3-en-1-ol

- RGKVZBXSJFAZRE-UHFFFAOYSA-N

- NSC2410

- UPENN_ABS_025

- 1-Phenyl-3-buten-1-ol #

- WSK_010

- Benzenemethanol, .alpha.-2-propenyl-

- NE41001

- P1329

- A9962

- 3-Buten-1-ol, 1-phenyl- (7CI, 8CI)

- Benzenemethanol, α-2-propenyl- (9CI)

- α-2-Propen-1-ylbenzenemethanol (ACI)

- 1-Hydroxy-1-phenyl-3-butene

- 4-Hydroxy-4-phenyl-1-butene

- 4-Phenyl-4-hydroxy-1-butene

- NSC 2410

- α-(Prop-2-en-1-yl)benzenemethanol

- α-2-Propenylbenzenemethanol

- α-Allylbenzyl alcohol

- Benzenemethanol, alpha-2-propen-1-yl-

- EN300-106199

- alpha-2-Propenylbenzenemethanol

- D92112

- CHEBI:131375

- NSC-2410

- 936-58-3

- 4-Phenyl-1-buten-4-ol, 97%

- SCHEMBL96509

- DTXSID50873266

- Benzenemethanol, alpha-2-propenyl-

- NCGC00161446-01

- alpha-2-Propen-1-ylbenzenemethanol

- D8Y58EE862

- 3-Buten-1-ol, 1-phenyl-

- 80735-94-0

- AS-57544

- MFCD00039617

- CS-0230926

- SY052128

- DB-056453

- AKOS004909699

-

- MDL: MFCD00039617

- Inchi: 1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2

- Chave InChI: RGKVZBXSJFAZRE-UHFFFAOYSA-N

- SMILES: OC(CC=C)C1C=CC=CC=1

Propriedades Computadas

- Massa Exacta: 148.08900

- Massa monoisotópica: 148.088815002g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 3

- Complexidade: 114

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- XLogP3: 2.2

- Superfície polar topológica: 20.2

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 0.992 g/mL at 25 °C(lit.)

- Ponto de ebulição: 234 °C(lit.)

- Ponto de Flash: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >

- Índice de Refracção: n20/D 1.53(lit.)

- PSA: 20.23000

- LogP: 2.29610

- Solubilidade: Not determined

4-Phenyl-1-buten-4-ol Informações de segurança

-

Símbolo:

- Palavra de Sinal:Warning

- Declaração de perigo: H302

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:2

4-Phenyl-1-buten-4-ol Dados aduaneiros

- CÓDIGO SH:2906299090

- Dados aduaneiros:

China Customs Code:

2906299090Overview:

2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Phenyl-1-buten-4-ol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WI222-1g |

4-Phenyl-1-buten-4-ol |

936-58-3 | 97.0%(GC) | 1g |

¥391.0 | 2022-06-10 | |

| Enamine | EN300-106199-0.5g |

1-phenylbut-3-en-1-ol |

936-58-3 | 95% | 0.5g |

$24.0 | 2023-10-28 | |

| Enamine | EN300-106199-1.0g |

1-phenylbut-3-en-1-ol |

936-58-3 | 95% | 1g |

$30.0 | 2023-06-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-252192-5 g |

1-Phenyl-3-buten-1-ol, |

936-58-3 | 5g |

¥647.00 | 2023-07-11 | ||

| abcr | AB348629-25g |

4-Phenyl-1-buten-4-ol, 97%; . |

936-58-3 | 97% | 25g |

€323.00 | 2025-02-22 | |

| abcr | AB348629-25 g |

4-Phenyl-1-buten-4-ol, 97%; . |

936-58-3 | 97% | 25g |

€361.00 | 2023-06-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X72635-1g |

1-PHENYL-3-BUTEN-1-OL |

936-58-3 | ≥97% | 1g |

¥308.0 | 2023-09-05 | |

| Enamine | EN300-106199-0.1g |

1-phenylbut-3-en-1-ol |

936-58-3 | 95% | 0.1g |

$19.0 | 2023-10-28 | |

| Enamine | EN300-106199-5.0g |

1-phenylbut-3-en-1-ol |

936-58-3 | 95% | 5g |

$70.0 | 2023-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160315-1g |

4-Phenyl-1-buten-4-ol |

936-58-3 | 97% | 1g |

¥260.90 | 2023-09-01 |

4-Phenyl-1-buten-4-ol Método de produção

Método de produção 1

Método de produção 2

Condições de reacção

1.1 Solvents: Diethyl ether ; 10 min, 0 °C; 2 - 3 h, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 10 min, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 10 min, 0 °C

Referência

- Double Prins Cyclisation Enabled Rapid Access to α,ω-Hydroxytetrahydropyrans, European Journal of Organic Chemistry, 2022, 2022(40),

Método de produção 3

Método de produção 4

Método de produção 5

Método de produção 6

Condições de reacção

1.1 Catalysts: Tetraphenylporphyrin , Palladium diacetate Solvents: Water ; 30 min, rt

1.2 Reagents: Indium bromide (InBr) ; 4.5 h, rt

1.2 Reagents: Indium bromide (InBr) ; 4.5 h, rt

Referência

- Investigation of the aqueous transmetalation of π-allylpalladium with indium salt: the use of the Pd(OAc)2-TPPTS catalyst, Organic & Biomolecular Chemistry, 2005, 3(8), 1375-1380

Método de produção 7

Método de produção 8

Condições de reacção

1.1 Solvents: Diethyl ether ; 0 °C; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Referência

- Copper-Catalyzed One-Pot Borylative Aldolisation β-Fluoride Elimination for the Formal Addition of Acrylates to Carbonyl Moieties, Chemistry - A European Journal, 2018, 24(37), 9234-9237

Método de produção 9

Condições de reacção

1.1 Catalysts: 10H,12H-[2,1]Benzazastibolo[1,2-a][2,1]benzazastibolium, 11-methyl-, hexafluorop… ; 5 min, rt

1.2 3 h, 25 °C

1.2 3 h, 25 °C

Referência

- Organoantimony ionic compound containing bridge-type nitrogen atom ligand, its preparation process and application, China, , ,

Método de produção 10

Método de produção 11

Método de produção 12

Condições de reacção

1.1 Reagents: Triethylamine , Carbon monoxide Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water ; 18 h, 90 psi, 70 °C

Referência

- Catalytic Nucleophilic Allylation Driven by the Water-Gas Shift Reaction, Journal of Organic Chemistry, 2018, 83(1), 23-48

Método de produção 13

Método de produção 14

Condições de reacção

1.1 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[2,4,6-tris(1-m… Solvents: Toluene ; rt

Referência

- Bi(cyclopentyl)diol-Derived Boronates in Highly Enantioselective Chiral Phosphoric Acid-Catalyzed Allylation, Propargylation, and Crotylation of Aldehydes, Journal of Organic Chemistry, 2020, 85(20), 12988-13003

Método de produção 15

Método de produção 16

Método de produção 17

Condições de reacção

1.1 Reagents: Aluminum Catalysts: Indium trichloride Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 30 min, rt

Referência

- Ionic liquid-accelerated allylation of carbonyl compounds with a catalytic amount of indium generated from in situ reduction of InCl3 with aluminum, Chemistry Letters, 2011, 40(5), 506-507

Método de produção 18

Condições de reacção

1.1 Catalysts: 10H,12H-[2,1]Benzazabismolo[1,2-a][2,1]benzazabismolium, 1,2,3,4,6,7,8,11-octame… ; 5 min, rt

1.2 3 h, 25 °C

1.2 3 h, 25 °C

Referência

- Organic bismuth ion compounds containing bridging nitrogen ligand, their preparation method and application as catalyst in allylation of aldehyde, China, , ,

Método de produção 19

Condições de reacção

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran , Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referência

- Unexpected Barbier-Grignard Allylation of Aldehydes with Magnesium in Water, Journal of the American Chemical Society, 1998, 120(35), 9102-9103

Método de produção 20

4-Phenyl-1-buten-4-ol Raw materials

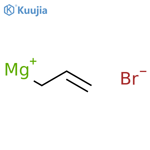

- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)

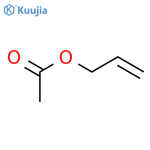

- Allyl acetate

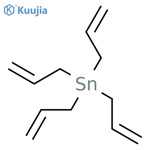

- Tetraallyltin

- Benzaldehyde

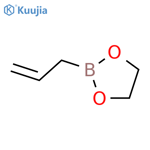

- 1,3,2-DIOXABOROLANE, 2-(2-PROPENYL)-

4-Phenyl-1-buten-4-ol Preparation Products

4-Phenyl-1-buten-4-ol Literatura Relacionada

-

1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

936-58-3 (4-Phenyl-1-buten-4-ol) Produtos relacionados

- 80735-94-0(1-phenyl-3-buten-1-ol)

- 99985-52-1(2-(4-((dimethylamino)methyl)phenyl)acetic acid)

- 1040640-85-4(N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide)

- 177185-47-6(L-Phenylalanine, 2-fluoro-, methyl ester)

- 1807139-09-8(Ethyl 5-cyano-2-fluoro-4-(trifluoromethoxy)benzoate)

- 1261462-22-9(5-Fluoro-3-(4-(trifluoromethoxy)phenyl)picolinic acid)

- 2168126-60-9(3-(2-fluoroethyl)-1-(2-hydroxypropyl)thiourea)

- 2228963-92-4(1-(1-methyl-1H-indol-4-yl)cyclopropylmethanol)

- 2411246-06-3(2-Chloro-N-(2-pyrazol-1-ylcyclohexyl)propanamide)

- 2172487-67-9(2,2-diethyl-3-(1-methyl-1H-pyrazol-3-yl)morpholine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:936-58-3)4-Phenyl-1-buten-4-ol

Pureza:99%

Quantidade:25g

Preço ($):233.0